2-chloro-4-fluoro-N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}benzamide
CAS No.: 1091151-78-8
Cat. No.: VC11953091
Molecular Formula: C20H21ClFNO3
Molecular Weight: 377.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1091151-78-8 |
|---|---|
| Molecular Formula | C20H21ClFNO3 |
| Molecular Weight | 377.8 g/mol |
| IUPAC Name | 2-chloro-4-fluoro-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]benzamide |
| Standard InChI | InChI=1S/C20H21ClFNO3/c1-25-16-5-2-14(3-6-16)20(8-10-26-11-9-20)13-23-19(24)17-7-4-15(22)12-18(17)21/h2-7,12H,8-11,13H2,1H3,(H,23,24) |
| Standard InChI Key | XPWUZLUGGJEWKD-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)C3=C(C=C(C=C3)F)Cl |
| Canonical SMILES | COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)C3=C(C=C(C=C3)F)Cl |
Introduction
2-Chloro-4-fluoro-N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}benzamide is a synthetic organic compound characterized by its unique structural features and potential applications in medicinal chemistry. The compound belongs to the class of benzamides, which are often studied for their pharmacological properties, including antimicrobial, anticancer, and receptor-modulating activities.
Synthesis
The synthesis of 2-chloro-4-fluoro-N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}benzamide is typically achieved through multi-step organic reactions:
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Preparation of Intermediate Benzoyl Chloride:
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The starting material, 2-chloro-4-fluorobenzoic acid, is converted to its corresponding benzoyl chloride using reagents like thionyl chloride or oxalyl chloride.
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Amide Bond Formation:
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The benzoyl chloride reacts with an amine derivative containing the oxan-4-yl and methoxyphenyl groups under controlled conditions to form the final benzamide.
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Purification:
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The crude product is purified using recrystallization or chromatography techniques to ensure high purity.
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Molecular Docking Studies
Preliminary molecular docking studies could be performed to predict the binding affinity of this compound with specific protein targets, such as kinases or enzymes involved in disease pathways.
Analytical Characterization
The compound can be characterized using various analytical techniques:
| Technique | Purpose |
|---|---|
| NMR Spectroscopy | Confirms the chemical structure by identifying hydrogen and carbon signals. |
| Mass Spectrometry | Determines the molecular weight and fragmentation pattern. |
| Infrared (IR) Spectroscopy | Identifies functional groups through characteristic vibrational frequencies. |
| X-ray Crystallography | Provides detailed information on the three-dimensional structure. |
Safety and Handling
As a synthetic chemical, proper safety protocols should be followed:
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Toxicity: Halogenated compounds may pose risks if inhaled or ingested.
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Storage: Store in a cool, dry place away from light and moisture.
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Protective Equipment: Use gloves, goggles, and lab coats during handling.
Research Directions
Future studies on this compound could focus on:
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Evaluating its biological activity against specific pathogens or cancer cell lines.
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Conducting molecular docking and dynamic simulations to identify potential drug targets.
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Exploring its pharmacokinetics and metabolic stability in vivo.
By leveraging its unique structural features, this compound holds promise for applications in medicinal chemistry and drug discovery.
This article provides an overview of 2-chloro-4-fluoro-N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}benzamide, emphasizing its chemical properties, synthesis, characterization methods, and potential applications in research domains. Further experimental studies are necessary to fully elucidate its pharmacological profile.
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